
Butyl 2-(chlorosulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(chlorosulfonyl)acetate is an organosulfur compound with the molecular formula C6H11ClO4S It is characterized by the presence of a chlorosulfonyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of butyl acetate with chlorosulfonic acid. The reaction typically involves the following steps:
Esterification: Butyl acetate is prepared by reacting butanol with acetic acid in the presence of a mineral acid catalyst.
Chlorosulfonation: The butyl acetate is then reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl 2-(chlorosulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Reduction Reactions: The compound can be reduced to form sulfonic acids or other reduced sulfur-containing compounds.
Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Reduced Sulfur Compounds: Produced via reduction reactions.
Applications De Recherche Scientifique
Butyl 2-(chlorosulfonyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Sulfonamide derivatives of this compound are explored for their medicinal properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butyl 2-(chlorosulfonyl)acetate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and derivatives formed.
Comparaison Avec Des Composés Similaires
Butyl Acetate: A simpler ester without the chlorosulfonyl group.
Chlorosulfonic Acid: A reagent used in the synthesis of butyl 2-(chlorosulfonyl)acetate.
Sulfonamides: Derivatives formed from substitution reactions with this compound.
Uniqueness: this compound is unique due to the presence of both an ester and a chlorosulfonyl group, making it highly versatile in chemical synthesis.
Propriétés
Formule moléculaire |
C6H11ClO4S |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
butyl 2-chlorosulfonylacetate |
InChI |
InChI=1S/C6H11ClO4S/c1-2-3-4-11-6(8)5-12(7,9)10/h2-5H2,1H3 |
Clé InChI |
IDSBTFDTGVXWBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)
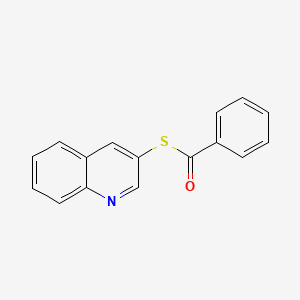
![6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)
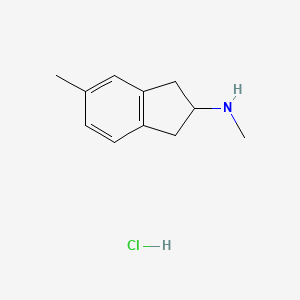


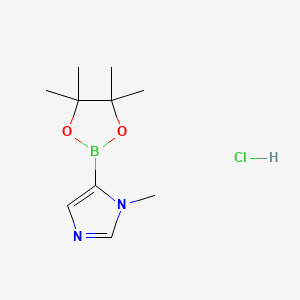
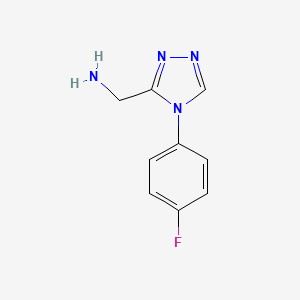
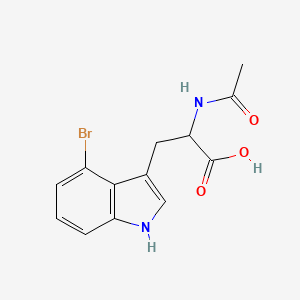

![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)
![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)

